3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea
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Overview
Description
3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea is an organosulfur compound belonging to the thiourea family This compound is characterized by its unique structure, which includes a hexyl group attached to both the nitrogen and carbon atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea can be synthesized through a condensation reaction between hexylamine and carbon disulfide in an aqueous medium. This reaction typically involves the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of hexylamine to form the desired thiourea derivative . The reaction conditions often include mild temperatures and the use of water as a solvent, making the process environmentally friendly.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiourea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds share a similar thiourea core but differ in their substituents.
N,N’-disubstituted thioureas: These compounds have two different substituents on the nitrogen atoms of the thiourea moiety.
Uniqueness: 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea is unique due to its specific hexyl substituents, which impart distinct physicochemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-hexyl-3-[4-(hexylcarbamothioylamino)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4S2/c1-3-5-7-9-15-21-19(25)23-17-11-13-18(14-12-17)24-20(26)22-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVPUNUVDWHBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NC1=CC=C(C=C1)NC(=S)NCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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